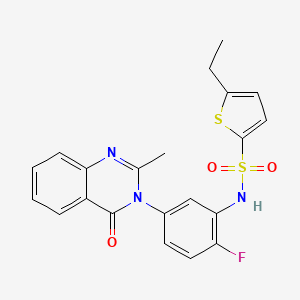
GSK223
説明
GSK223 is an inhibitor of iE-DAP-stimulated IL-8 release via the NOD1 signaling pathway.
科学的研究の応用
合成致死スクリーニング
合成致死の概念は、2つの遺伝子変異が同時に発生した場合に細胞死をもたらすため、がん治療に適用できます。 GSK223は、がん細胞における合成致死ペアを特定するために使用でき、新規治療標的についての知見を提供し、精密医療アプローチの開発を支援します .
作用機序
Target of Action
The primary target of the compound 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-thiophenesulfonamide, also known as GSK223, is the NOD1 signaling pathway . NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the immune response to certain bacterial molecules .
Mode of Action
This compound interacts with its target, the NOD1 signaling pathway, by inhibiting iE-DAP-stimulated IL-8 release . This interaction results in the modulation of the immune response, potentially reducing inflammation .
Biochemical Pathways
This compound affects the NOD1 signaling pathway, which is involved in the immune response to bacterial infections . By inhibiting iE-DAP-stimulated IL-8 release, this compound can modulate this pathway and potentially reduce inflammation . The downstream effects of this modulation are likely to include a decrease in the immune response to certain bacterial molecules .
Pharmacokinetics
It’s important to note that the ideal ADME properties can vary depending on the intended use of the compound .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of the NOD1 signaling pathway . By inhibiting iE-DAP-stimulated IL-8 release, this compound can potentially reduce inflammation, which is a cellular response to certain bacterial molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also impact the action of a compound .
特性
IUPAC Name |
5-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-15-9-11-20(29-15)30(27,28)24-19-12-14(8-10-17(19)22)25-13(2)23-18-7-5-4-6-16(18)21(25)26/h4-12,24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKEYUIACWHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















